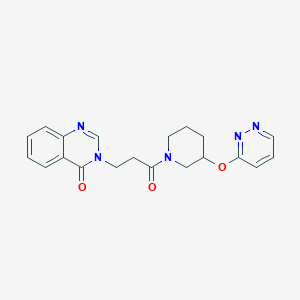

3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a pyridazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate quinazolinone compound.

Attachment of the Pyridazine Moiety: The final step involves the coupling of the pyridazine ring to the piperidine-quinazolinone intermediate, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the quinazolinone or pyridazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenated reagents, organometallic reagents (e.g., Grignard reagents)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional ketone or carboxylic acid groups, while reduction may produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Based on the search results, here's what can be gathered regarding the applications of compounds related to "3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one":

General Information

- The compound 3-{3-oxo-3-[3-(pyridazin-3-yloxy)piperidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one has the molecular formula C20H21N5O3 and CAS number 2034583-09-8 .

Thyroid Hormone Receptor Agonists

- Pyridazinone derivatives, which share structural similarities, have been found to be thyroid hormone analogs . These compounds may be derivatized at functional groups to provide derivatives capable of conversion back to the parent compound in vivo . One example is [4-(5-isopropyl-6-oxo-1,6-dihydro-pyridazin-3-yloxy)-3,5-dimethyl-phenyl]-acetic acid .

Quinazoline Derivatives

- Quinazoline derivatives, a related class of compounds, have significant biological activities, drawing increasing attention in synthesis and bioactivity research . Synthetic methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .

Potential Applications of Quinazoline Derivatives

- Antihypertensive Activity: Some quinazoline derivatives exhibit antihypertensive activity. For instance, compounds like 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one and 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one have shown potent antihypertensive activity in rats, similar to prazosin .

- Anticancer Activity: Quinazoline derivatives have demonstrated anticancer activity in in vitro screenings .

- NPP1 Inhibition: Some quinazoline-4-piperidine sulfamide analogs are potent inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1), which is a target for preventing mineralization of the aortic valve .

- Anti-ulcerogenic & Anti-Ulcerative Colitis Activities: Specific quinazoline derivatives have shown curative activity against acetic acid induced ulcer models . For example, compounds 3-[(4-hydroxy-3-methoxy-benzylidene)-amino]-2-p-tolyl-3H-quinazolin-4-one and 2-p-Tolyl-3-[3,4,5-trimethoxy-benzylidene-amino]-3H-quinazolin-4-one have demonstrated significant curative ratios in tested models .

Relevant Compounds

- 4-Piperidine carboxamide and its derivatives are related compounds used in scientific research . Examples include PF-06683324, SR-302, THIQ, and Tandutinib hydrochloride .

- (2s)-1-{[(2r)-1-{[(2s,3r)-1-Cyclohexyl-3-Hydroxy-4-(Pyridin-4-Yloxy)butan-2-Yl]amino}-3-(Methylsulfanyl)-1-Oxopropan-2-Yl]amino}-1-Oxo-3-Phenylpropan-2-Yl 4-Aminopiperidine-1-Carboxylate is another complex piperidine derivative with potential applications .

Mecanismo De Acción

The mechanism of action of 3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparación Con Compuestos Similares

Similar Compounds

Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents, such as 2-methylquinazolin-4(3H)-one.

Piperidine Derivatives: Compounds with piperidine rings, such as piperidine-4-carboxylic acid.

Pyridazine Derivatives: Compounds with pyridazine rings, such as 3,6-dichloropyridazine.

Uniqueness

3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is unique due to its combination of a quinazolinone core, a piperidine ring, and a pyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N5O3, with a molecular weight of approximately 379.4 g/mol. The compound features a quinazolinone core, which is known for its pharmacological properties, and a pyridazinyl piperidine substituent that may enhance its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate several biochemical pathways by inhibiting specific enzymes or receptors. The precise molecular interactions are under investigation, but the compound's structural features suggest potential binding affinity to targets involved in cancer progression and microbial resistance.

Biological Activities

-

Anticancer Activity

- Studies have shown that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 1.35 to 8.83 μM against cell lines such as A431 and A549, indicating strong anticancer potential .

- In vitro assays have highlighted the ability of quinazolinone derivatives to inhibit breast cancer resistance protein (BCRP), suggesting a mechanism for overcoming drug resistance in chemotherapy .

-

Antimicrobial Properties

- The compound has been investigated for its antimicrobial efficacy. Research indicates that quinazolinone derivatives possess good binding affinities in molecular docking studies, correlating with their in vitro antimicrobial activities against pathogens such as Staphylococcus aureus and Candida albicans .

- Minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 1.95 μg/mL for antibacterial activity .

-

Other Pharmacological Effects

- Quinazolinones are also recognized for their anti-inflammatory and analgesic properties, broadening their therapeutic applications beyond oncology .

- The potential for these compounds to act as histone deacetylase inhibitors has been noted, which could implicate them in epigenetic regulation and cancer therapy .

Case Studies

Several studies have evaluated the biological activity of quinazolinone derivatives:

- Study on Cytotoxicity : A study assessed various quinazolinone-thiazole hybrids for cytotoxic effects on PC3, MCF-7, and HT-29 cell lines, revealing significant dose-dependent inhibition with IC50 values indicating potent anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A5 | HT-29 | 12 |

Comparative Analysis

Compared to other similar compounds, the unique combination of functional groups in this compound enhances its biological activity profile:

| Compound Type | Activity Profile |

|---|---|

| Quinazolinones | Anticancer, antimicrobial, anti-inflammatory |

| Pyridazine derivatives | Enhanced binding affinity in drug design |

| Piperidine analogs | Improved pharmacokinetics and bioavailability |

Propiedades

IUPAC Name |

3-[3-oxo-3-(3-pyridazin-3-yloxypiperidin-1-yl)propyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c26-19(9-12-25-14-21-17-7-2-1-6-16(17)20(25)27)24-11-4-5-15(13-24)28-18-8-3-10-22-23-18/h1-3,6-8,10,14-15H,4-5,9,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICNWNAMWOVRNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)OC4=NN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.